
1-Methyl-1,4,8,11-tetraazacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is part of the azamacrocycle family, which is characterized by nitrogen atoms incorporated into a cyclic structure. The presence of these nitrogen atoms allows the compound to act as a chelating agent, binding strongly to metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1,4,8,11-tetraazacyclotetradecane can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of 1,4,8,11-tetraazacyclotetradecane with methylating agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions using high-purity starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atoms .
Scientific Research Applications
1-Methyl-1,4,8,11-tetraazacyclotetradecane has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential use in biological systems as a metal ion carrier.
Medicine: Explored for its potential in drug delivery systems and as a component in radiopharmaceuticals.
Industry: Utilized in the synthesis of electroactive materials and as an antioxidant in rubber .
Mechanism of Action
The mechanism of action of 1-Methyl-1,4,8,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable chelate. This chelation process can influence the reactivity and stability of the metal ions, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: Lacks the methyl groups, making it less hydrophobic.
1,4,7-Trimethyl-1,4,7-triazacyclononane: A smaller macrocycle with three nitrogen atoms.
Cyclen: Another azamacrocycle with four nitrogen atoms but a different ring size
Uniqueness
1-Methyl-1,4,8,11-tetraazacyclotetradecane is unique due to its methyl groups, which enhance its hydrophobicity and influence its binding properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in drug delivery systems and coordination chemistry .
Properties
CAS No. |
53118-99-3 |
|---|---|
Molecular Formula |
C11H26N4 |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
1-methyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C11H26N4/c1-15-10-3-6-13-8-7-12-4-2-5-14-9-11-15/h12-14H,2-11H2,1H3 |
InChI Key |
GWXSMIOWBINEFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCNCCNCCCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
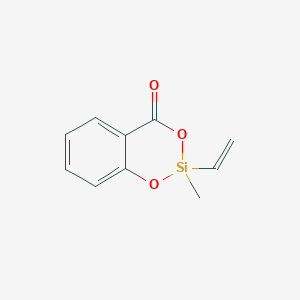

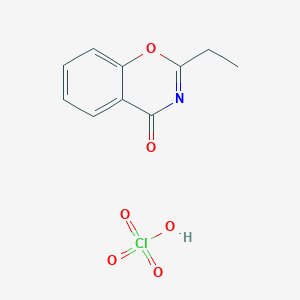
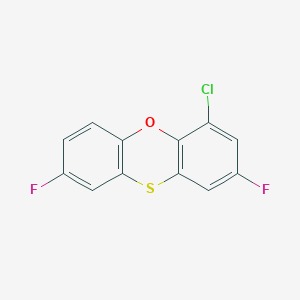
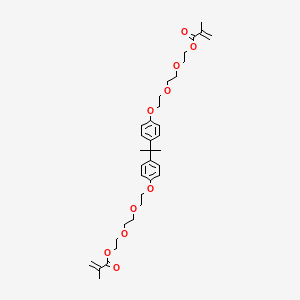
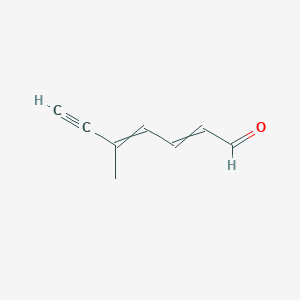

![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
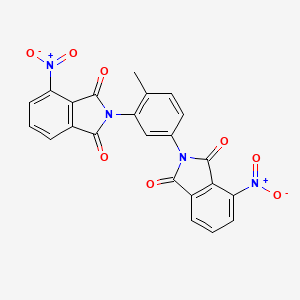
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)

![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)
